![molecular formula C17H15ClF3N3O2 B2430863 N-Allyl-4-{2-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]propanoyl}-1H-pyrrol-2-carboxamid CAS No. 339099-53-5](/img/structure/B2430863.png)
N-Allyl-4-{2-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]propanoyl}-1H-pyrrol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups such as chloro, trifluoromethyl, and allyl groups
Wissenschaftliche Forschungsanwendungen
N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or ester.
Functional group modifications:
Final coupling: The allyl group is introduced through a nucleophilic substitution reaction, where an allyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amines, thioethers
Wirkmechanismus
The mechanism of action of N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-allyl-4-{2-[3-chloro-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-allyl-4-{2-[3-trifluoromethyl-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide: Similar structure but lacks the chloro group.
Uniqueness
N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-N-prop-2-enyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c1-3-4-22-16(26)13-5-10(7-23-13)15(25)9(2)14-12(18)6-11(8-24-14)17(19,20)21/h3,5-9,23H,1,4H2,2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJCNCRZSGJXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2430780.png)
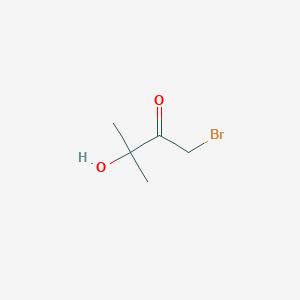
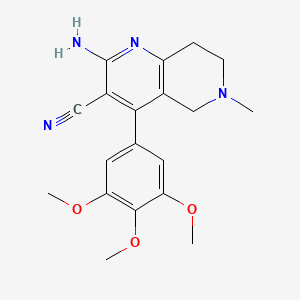
![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)
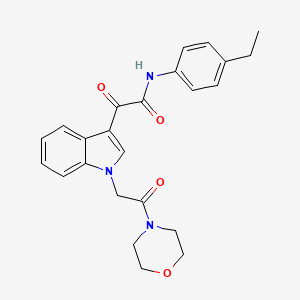
![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)
![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)
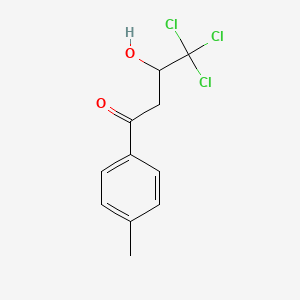
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2430794.png)
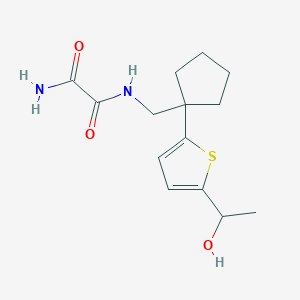
![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)
![3'-(4-Fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2430799.png)
